An In-depth Technical Guide to the Chemical Structure and Properties of 4-Nitro-1H-pyrazole
An In-depth Technical Guide to the Chemical Structure and Properties of 4-Nitro-1H-pyrazole
A Note to the Researcher: Initial inquiries for the specific molecule, 4-Nitro-1-(2-phenylpropyl)-1H-pyrazole, did not yield sufficient public data to construct a comprehensive technical guide. However, significant information is available for the foundational compound, 4-Nitro-1H-pyrazole . This guide, therefore, focuses on this well-characterized molecule, providing a robust framework for understanding the broader class of nitropyrazoles. The principles of synthesis, spectroscopic analysis, and potential biological relevance discussed herein offer valuable insights that can be extrapolated to more complex derivatives.
Introduction: The Significance of the Nitropyrazole Scaffold
Pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, serves as a cornerstone in medicinal chemistry and materials science.[1][2][3] The introduction of a nitro group onto the pyrazole ring, as in 4-Nitro-1H-pyrazole, dramatically influences the molecule's electronic properties and reactivity, opening avenues for diverse applications. The electron-withdrawing nature of the nitro group enhances the acidity of the pyrazole N-H proton and modifies the reactivity of the ring, making it a versatile intermediate for further chemical modifications.[4]
Derivatives of nitropyrazoles have been investigated for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][5][6][7] Furthermore, the high nitrogen content and energetic nature of the nitro group make these compounds of interest in the field of energetic materials.[8] This guide will provide a detailed examination of the chemical structure, physicochemical properties, synthesis, and potential applications of 4-Nitro-1H-pyrazole, offering a foundational understanding for researchers in drug discovery and chemical synthesis.
Chemical Structure and Physicochemical Properties
4-Nitro-1H-pyrazole is a crystalline solid at room temperature.[9][10] The molecule consists of a five-membered pyrazole ring substituted with a nitro group at the C4 position. The presence of both a weakly basic pyridine-like nitrogen and a weakly acidic pyrrole-like nitrogen, combined with the electron-withdrawing nitro group, dictates its chemical behavior.
Table 1: Physicochemical Properties of 4-Nitro-1H-pyrazole
| Property | Value | Source(s) |
| Molecular Formula | C₃H₃N₃O₂ | [9][10][11][12] |
| Molecular Weight | 113.07 g/mol | [9][10][12] |
| CAS Number | 2075-46-9 | [9][11][12][13] |
| Appearance | White crystalline powder | [10] |
| Melting Point | 160-164 °C | [9][10] |
| Boiling Point | 323 °C (lit.) | [10] |
| pKa | 9.63 ± 0.50 (Predicted) | [10] |
| InChI Key | XORHNJQEWQGXCN-UHFFFAOYSA-N | [9][10] |
| SMILES | [O-]c1cn[nH]c1 | [9] |
Synthesis of 4-Nitro-1H-pyrazole: A Step-by-Step Protocol
The most common method for the synthesis of 4-Nitro-1H-pyrazole is the direct nitration of pyrazole using a mixture of concentrated nitric acid and sulfuric acid.[10] The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which then attacks the electron-rich C4 position of the pyrazole ring.
Experimental Protocol: Nitration of Pyrazole
Materials:
-
Pyrazole
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
Cold Water
-
Cold Ethanol
-
Toluene for recrystallization
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and placed in an ice-salt bath, carefully add pyrazole to pre-cooled concentrated sulfuric acid.
-
Slowly add cold concentrated nitric acid to the mixture while maintaining the low temperature.
-
After the addition is complete, heat the reaction mixture under reflux for 3 hours.
-
Cool the mixture to room temperature and cautiously add an additional portion of the nitrating mixture (concentrated sulfuric and nitric acids).
-
Heat the mixture under reflux for another 3 hours.
-
After cooling, allow the reaction mixture to stand overnight.
-
Slowly pour the reaction solution onto crushed ice.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the precipitate sequentially with cold water and then cold ethanol.
-
Purify the crude product by recrystallization from toluene to yield 4-Nitro-1H-pyrazole as a white solid.[10]
Causality in Experimental Choices:
-
Ice-Salt Bath: The nitration of pyrazole is a highly exothermic reaction. The initial cooling is crucial to control the reaction rate and prevent the formation of unwanted byproducts.
-
Sulfuric Acid: Serves as both a solvent and a catalyst to generate the necessary nitronium ion for electrophilic aromatic substitution.
-
Reflux: Heating under reflux provides the necessary activation energy to drive the reaction to completion. The two-stage heating process can improve the overall yield.
-
Pouring onto Ice: This step quenches the reaction and precipitates the solid product, as 4-Nitro-1H-pyrazole has low solubility in cold water.
-
Washing with Cold Water and Ethanol: These washes remove any residual acid and other water- or ethanol-soluble impurities.
-
Recrystallization: This final purification step removes any remaining impurities, yielding a product of high purity.
Caption: Synthetic workflow for 4-Nitro-1H-pyrazole.
Spectroscopic Characterization
While specific spectra for 4-Nitro-1H-pyrazole are not provided in the search results, we can predict the key features based on its structure and data from analogous compounds.[14]
-
¹H NMR: The spectrum would be expected to show a signal for the N-H proton, which is often broad and can vary in chemical shift depending on the solvent and concentration.[14] Additionally, signals for the two C-H protons on the pyrazole ring would be present.
-
¹³C NMR: The spectrum would display signals for the three carbon atoms of the pyrazole ring. The carbon atom attached to the nitro group would be significantly downfield due to the electron-withdrawing effect.
-
IR Spectroscopy: The IR spectrum would be characterized by absorption bands corresponding to N-H stretching, C-H stretching of the aromatic ring, C=N stretching within the ring, and strong symmetric and asymmetric stretching bands for the N-O bonds of the nitro group.[14]
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound.[14][15]
Biological and Chemical Significance
The pyrazole nucleus is a common feature in many pharmaceuticals.[1][2][4] The introduction of a nitro group can modulate the biological activity of the parent compound. Nitropyrazole derivatives have been shown to exhibit a range of pharmacological effects, including:
-
Antimicrobial and Antifungal Activity: The electron-deficient nature of the nitropyrazole ring can contribute to its ability to interfere with microbial processes.[5][6]
-
Anti-inflammatory and Analgesic Properties: Various substituted pyrazoles are known for their anti-inflammatory effects.[7]
-
Anticancer Activity: The pyrazole scaffold is present in several anticancer drugs, and nitrated derivatives are a subject of ongoing research.[7]
From a chemical standpoint, 4-Nitro-1H-pyrazole is a valuable intermediate. The nitro group can be reduced to an amino group, which can then be further functionalized, providing a route to a wide array of substituted pyrazoles.[5][6]
Caption: Chemical and biological significance of 4-Nitro-1H-pyrazole.
Safety Information
According to safety data sheets, 4-Nitro-1H-pyrazole is considered hazardous.[13] It is classified as acutely toxic if swallowed and can cause serious eye irritation.[13][16] Appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask, should be used when handling this compound.[9][10]
Conclusion
4-Nitro-1H-pyrazole is a fundamentally important molecule that serves as a gateway to a vast array of more complex pyrazole derivatives. Its straightforward synthesis and the reactivity endowed by the nitro group make it an attractive starting material for researchers in medicinal chemistry and materials science. A thorough understanding of its properties, as outlined in this guide, is essential for its safe and effective use in the laboratory.
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